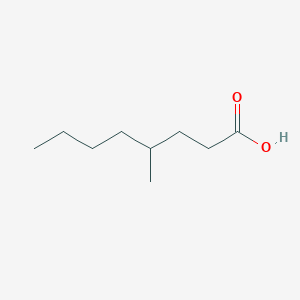

Acide 4-méthyloctanoïque

Vue d'ensemble

Description

L'acide 4-méthyloctanoïque est un acide gras ramifié de formule moléculaire C₉H₁₈O₂ et d'un poids moléculaire de 158,24 g/mol . Il est couramment utilisé dans les industries des arômes et des parfums en raison de ses saveurs distinctes de sueur et de chèvre, particulièrement perceptibles dans la viande de mouton et le fromage de chèvre .

Voies de synthèse et conditions réactionnelles :

Alkylation des acides carboxyliques : Une méthode implique l'alkylation de l'acide octanoïque avec l'iodure de méthyle en présence d'une base, conduisant à la substitution au quatrième carbone.

Synthèse à partir de l'hexanal : Une autre méthode implique la synthèse de l'this compound à partir de l'hexanal.

Méthodes de production industrielle : La production industrielle de l'this compound implique généralement l'utilisation de techniques de synthèse organique avancées, garantissant une pureté et un rendement élevés. Les détails spécifiques sur les méthodes de production à grande échelle sont souvent la propriété des entreprises de fabrication.

Types de réactions :

Oxydation : L'this compound peut subir des réactions d'oxydation, formant généralement des cétones ou des aldéhydes.

Réduction : Les réactions de réduction peuvent convertir l'this compound en alcools.

Substitution : Le composé peut participer à des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres atomes ou groupes.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont souvent utilisés.

Substitution : Les conditions varient en fonction du substituant, mais des bases ou des acides sont couramment utilisés pour faciliter ces réactions.

Principaux produits formés :

Oxydation : Cétones ou aldéhydes.

Réduction : Alcools.

Substitution : Divers dérivés substitués en fonction des réactifs utilisés.

Applications de recherche scientifique

L'this compound a une large gamme d'applications dans la recherche scientifique :

Mécanisme d'action

Le mécanisme par lequel l'this compound exerce ses effets implique son interaction avec des cibles moléculaires et des voies spécifiques. Dans le contexte des maladies neurodégénératives, on pense qu'il module la fonction motrice et les jonctions neuromusculaires, bien que les cibles moléculaires et les voies exactes soient encore à l'étude .

Composés similaires :

Acide octanoïque : Un acide gras à chaîne droite présentant des propriétés similaires mais sans le groupe méthyle au quatrième carbone.

Acide 4-méthylcaprylique : Un autre acide gras ramifié présentant des caractéristiques sensorielles similaires.

Unicité : L'this compound est unique en raison de sa structure ramifiée, qui confère des propriétés sensorielles distinctives qui ne sont pas présentes dans les acides gras à chaîne droite comme l'acide octanoïque. Cette différence structurelle influence également sa réactivité et ses applications dans divers domaines .

Applications De Recherche Scientifique

4-Methyloctanoic acid has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

4-Methyloctanoic acid, also known as Hircinoic Acid, is a branched fatty acid It’s known that branched fatty acids can interact with various enzymes and receptors in the body, influencing metabolic processes .

Mode of Action

The exact mode of action of 4-Methyloctanoic acid is not well-documented. As a fatty acid, it may interact with fatty acid receptors or enzymes involved in fatty acid metabolism. It’s also possible that it could incorporate into cell membranes, influencing their properties .

Biochemical Pathways

4-Methyloctanoic acid is involved in the metabolism of alkanes by anaerobic bacteria found in O2-deprived environments . The coenzyme A (CoA) esters of 4-methylalkanoic acids are pivotal intermediates in this process .

Pharmacokinetics

As a fatty acid, it’s likely absorbed in the intestines, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in urine and feces .

Result of Action

4-Methyloctanoic acid is known to contribute to the unique flavors of mutton meat and goat’s milk cheese . It imparts a characteristic “sweaty” and “goaty” flavor to these foods . In the context of anaerobic bacteria, the metabolism of 4-Methyloctanoic acid could contribute to energy production .

Action Environment

Environmental factors such as diet, gut microbiota, and oxygen availability could influence the action, efficacy, and stability of 4-Methyloctanoic acid . For instance, its production and effects in mutton and goat’s milk cheese are influenced by the animals’ diet .

Comparaison Avec Des Composés Similaires

Octanoic acid: A straight-chain fatty acid with similar properties but lacking the methyl group at the fourth carbon.

4-Methylcaprylic acid: Another branched fatty acid with similar sensory characteristics.

Uniqueness: 4-Methyloctanoic acid is unique due to its branched structure, which imparts distinctive sensory properties that are not present in straight-chain fatty acids like octanoic acid. This structural difference also influences its reactivity and applications in various fields .

Propriétés

IUPAC Name |

4-methyloctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-3-4-5-8(2)6-7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEGGANXCVQPIAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70866453 | |

| Record name | Octanoic acid, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70866453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

clear, colourless liquid with a goat, costus, mutton odour | |

| Record name | 4-Methyloctanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/57/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.900-0.908 (20°/20°) | |

| Record name | 4-Methyloctanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/57/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

54947-74-9 | |

| Record name | 4-Methyloctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54947-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyloctanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054947749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octanoic acid, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70866453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyloctanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLOCTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5545264N9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methyloctanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031557 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

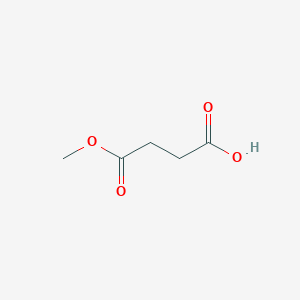

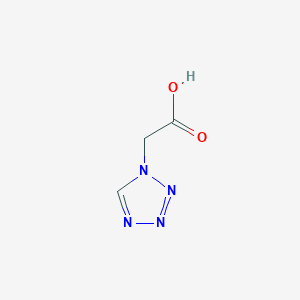

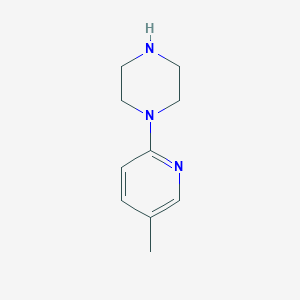

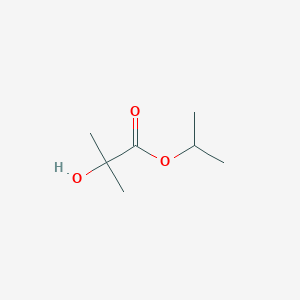

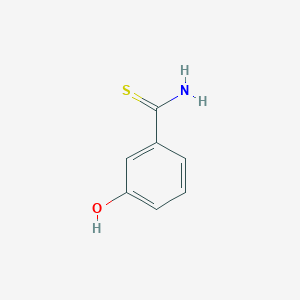

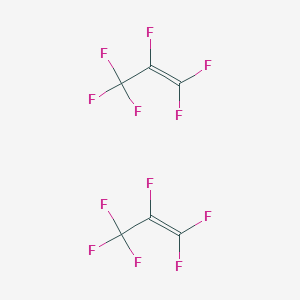

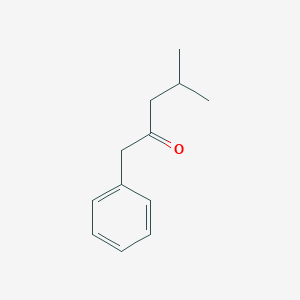

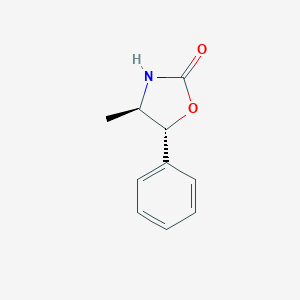

Feasible Synthetic Routes

Q1: What is the primary characteristic of 4-methyloctanoic acid?

A1: 4-Methyloctanoic acid is primarily known for its contribution to the characteristic "goaty" or "mutton-like" aroma and flavor found in goat and sheep products. [, ]

Q2: Are there differences in the aroma intensity of 4-methyloctanoic acid and its related compound, 4-ethyloctanoic acid?

A2: Yes, although 4-methyloctanoic acid is present in higher concentrations, 4-ethyloctanoic acid has a lower flavor threshold value, meaning it can be detected at lower concentrations. Consequently, it often contributes more significantly to the overall "goaty" flavor. []

Q3: How does diet impact the "pastoral" flavor in sheep meat?

A3: Studies show that 3-methylindole (skatole) plays a significant role in the "pastoral" flavor of sheep meat. Pasture-fed sheep tend to have higher skatole concentrations in their fat, contributing to this distinct flavor. While 4-methyloctanoic acid is also associated with sheep meat flavor, its concentration is lower in pasture-fed animals. []

Q4: Can the concentration of flavor-related branched-chain fatty acids, including 4-methyloctanoic acid, be influenced by diet?

A4: Yes, feeding lambs different ratios of silage to concentrate affects the fatty acid composition of their muscle and fat. Concentrate-heavy diets tend to increase 4-methyloctanoic acid and 4-ethyloctanoic acid levels. []

Q5: How does Allium mongolicum Regel ethanol extract (AME) impact the concentration of 4-methyloctanoic acid in lambs?

A5: Supplementing lamb diets with AME can decrease the concentration of 4-methyloctanoic acid and other branched-chain fatty acids in various adipose tissues, including perirenal, dorsal subcutaneous, and omental fat. []

Q6: Can dietary flavonoids from Allium mongolicum Regel affect the concentration of 4-methyloctanoic acid in lamb meat?

A6: Yes, adding flavonoids from Allium mongolicum Regel to lamb diets can significantly reduce the concentration of 4-methyloctanoic acid in their longissimus dorsi muscle. []

Q7: How effective are cyclodextrins in masking the "goaty" flavor in goat milk and yogurt?

A7: β-Cyclodextrin has been shown to effectively reduce the "goaty" flavor in goat milk and yogurt, potentially by binding to free branched-chain fatty acids, including 4-methyloctanoic acid. [, ]

Q8: What is the chemical formula and molecular weight of 4-methyloctanoic acid?

A8: The molecular formula of 4-methyloctanoic acid is C9H18O2, and its molecular weight is 158.24 g/mol.

Q9: Are there efficient methods for synthesizing 4-methyloctanoic acid?

A9: Yes, several synthetic routes for 4-methyloctanoic acid have been described, with some offering high yields and utilizing readily available starting materials like n-hexanal. One common approach involves an orthoester Claisen rearrangement as a key step. [, , ]

Q10: What is a notable characteristic of the polyethylene glycol (PEG) esterification of 4-methyloctanoic acid?

A10: Notably, even at high water activity, PEG can be converted to its mono- or diester in this reaction, highlighting the unique properties of PEG. []

Q11: How do anaerobic bacteria utilize 4-methyloctanoic acid?

A11: The coenzyme A esters of 4-methyloctanoic acid are key intermediates in the anaerobic metabolism of alkanes by bacteria residing in oxygen-deprived environments. These bacteria employ a pathway that involves fumarate addition to the alkane, forming alkylsuccinic acid derivatives, which are then further metabolized to 4-methyloctanoic acid and other compounds. [, ]

Q12: What are beauveriolides, and how do they relate to 4-methyloctanoic acid?

A12: Beauveriolides are cyclic depsipeptides produced by the fungus Beauveria sp. They contain 4-methyloctanoic acid as part of their structure. Beauveriolides, particularly Beauveriolide III, are known to inhibit acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol ester synthesis. This inhibition has been linked to potential anti-atherogenic activity. [, ]

Q13: How does the stereochemistry of the 4-methyloctanoic acid moiety in Beauveriolide III impact its activity?

A13: Studies have shown that the (3S,4S)-configuration of the 4-methyloctanoic acid moiety is crucial for the ACAT inhibitory activity of Beauveriolide III. Synthesized isomers with different stereochemistry at these positions display weaker or no inhibition. []

Q14: Does 4-methyloctanoic acid have any potential therapeutic applications?

A14: Research suggests that 4-methyloctanoic acid, similar to the antiepileptic drug valproic acid, might have anti-seizure properties. It has shown efficacy in both in vitro and in vivo seizure models. [, ]

Q15: What is the mechanism of action of 4-methyloctanoic acid in potentially mitigating motor function impairment in a Drosophila model of Amyotrophic Lateral Sclerosis (ALS)?

A15: In a study using a Drosophila model of ALS, 4-methyloctanoic acid was found to improve motor function and alleviate neuromuscular junction degeneration. This improvement was attributed to its ability to restore defects in presynaptic vesicular release, suggesting a potential therapeutic avenue for ALS. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate](/img/structure/B109162.png)

![[(8E)-8-[(4-amino-2-nitrophenyl)hydrazinylidene]-7-oxonaphthalen-2-yl]-trimethylazanium;chloride](/img/structure/B109185.png)

![tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B109196.png)